[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-imidazo[1,2-a]pyridin-6-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-imidazo[1,2-a]pyridin-6-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring with hydroxyl and methyl substituents, fused to an imidazo[1,2-a]pyridine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-imidazo[1,2-a]pyridin-6-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of hydroxyl and methyl groups. The imidazo[1,2-a]pyridine moiety is then fused to the piperidine ring through a series of condensation and cyclization reactions. Specific reagents and catalysts, such as palladium or copper complexes, are often used to facilitate these transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimized reaction conditions, including temperature, pressure, and solvent choice, are crucial to ensure high yield and purity. Advanced techniques like microwave-assisted synthesis or ultrasonic irradiation may also be employed to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-imidazo[1,2-a]pyridin-6-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced to form dihydro derivatives.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the imidazo[1,2-a]pyridine ring may produce dihydro derivatives with altered electronic properties.
Scientific Research Applications
[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-imidazo[1,2-a]pyridin-6-ylmethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of [(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-imidazo[1,2-a]pyridin-6-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit kinase enzymes, thereby affecting cell signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-imidazo[1,2-a]pyridin-6-ylmethanone can be compared with other similar compounds, such as:
3,4-dihydroxy-3-methyl-2-pentanone: A metabolite with similar hydroxyl and methyl substituents but a different core structure.
6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: A compound with a similar piperidine ring but different substituents and fused ring systems.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-imidazo[1,2-a]pyridin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-14(20)4-6-17(9-11(14)18)13(19)10-2-3-12-15-5-7-16(12)8-10/h2-3,5,7-8,11,18,20H,4,6,9H2,1H3/t11-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKPDBYIVVDJIK-FZMZJTMJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)C(=O)C2=CN3C=CN=C3C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C[C@@H]1O)C(=O)C2=CN3C=CN=C3C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.